2-{[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one
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Overview
Description
2-{[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a complex organic compound that features a pyridazine ring, a piperidine ring, and a sulfanyl group. This compound is of interest due to its potential pharmacological properties and its role as a building block in medicinal chemistry.
Preparation Methods
The synthesis of 2-{[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds.
Attachment of the Dimethylphenyl Group: The 3,4-dimethylphenyl group is introduced through electrophilic aromatic substitution reactions.
Introduction of the Sulfanyl Group: The sulfanyl group is added via nucleophilic substitution reactions.
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Chemical Reactions Analysis
2-{[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 2-{[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It affects signaling pathways related to inflammation and microbial growth, leading to its potential therapeutic effects.
Comparison with Similar Compounds
2-{[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one can be compared with other similar compounds:
Pyridazinone Derivatives: These compounds share the pyridazine ring and exhibit similar pharmacological properties.
Piperidine Derivatives: Compounds with piperidine rings are widely used in medicinal chemistry for their diverse biological activities.
Thiazole Derivatives: These compounds have a similar sulfur-containing ring structure and are known for their antimicrobial and anti-inflammatory properties
Properties
IUPAC Name |
2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-14-6-7-16(12-15(14)2)17-8-9-18(21-20-17)24-13-19(23)22-10-4-3-5-11-22/h6-9,12H,3-5,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVQJJIOWLSAKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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